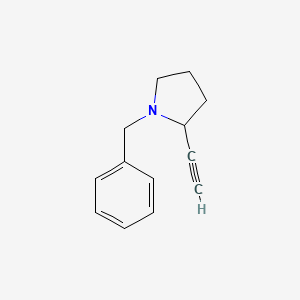

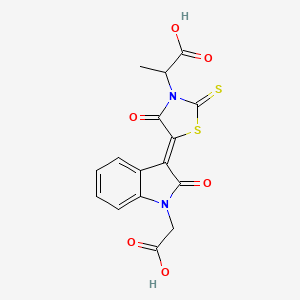

![molecular formula C19H21N3O2S2 B2380210 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252840-07-5](/img/structure/B2380210.png)

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves acid-catalyzed condensation reactions . For instance, the synthesis of related pyrimidine derivatives has been achieved through Lewis acid-catalyzed three-component coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl core, which is substituted with ethyl and sulfanyl groups . The compound also features an N-(2-ethyl-6-methylphenyl)acetamide moiety .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, in the presence of certain catalysts, it can participate in coupling reactions . Moreover, it can react with other reagents to form new compounds .Physical And Chemical Properties Analysis

The compound is predicted to have a density of 1.29±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the current literature.Applications De Recherche Scientifique

Anticancer Activity

The compound has shown potential anticancer activities . It was designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . It exhibited strong anti-VEGFR-2 potential and displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .

Induction of Cell Cycle Arrest

The compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells . This is a crucial step in the treatment of cancer as it prevents the cancer cells from dividing and growing.

Stimulation of Apoptosis

Apoptosis, or programmed cell death, was stimulated by the compound by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold) . Additionally, the compound significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) . These proteins play a key role in the initiation of apoptosis.

Inhibition of EZH2

EZH2 is a protein that has been implicated in various types of cancer. A series of substituted thieno[3,2-d]pyrimidine derivatives, which include the compound , were synthesized as EZH2 inhibitors . The compound showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

Inhibition of Cell Migration

The compound can inhibit the migration of SU-DHL-6 cells . This is important in preventing the spread of cancer cells to other parts of the body.

Drug Development Potential

The compound has shown potential for drug development . Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that the compound could be a promising anticancer agent that may provide effective treatment options for cancer patients .

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex formed by the compound and VEGFR-2 . This provides valuable insights into the molecular interactions of the compound, which may guide future drug design efforts.

Structural and Electronic Properties

DFT studies provided insights into the structural and electronic properties of the compound . Understanding these properties is crucial in the design and development of new drugs.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c1-4-13-8-6-7-12(3)16(13)21-15(23)11-26-19-20-14-9-10-25-17(14)18(24)22(19)5-2/h6-10H,4-5,11H2,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFNIYVELKFBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

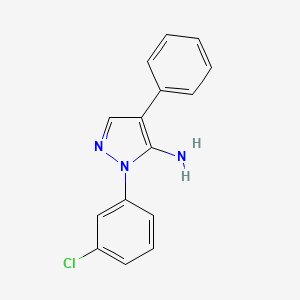

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)

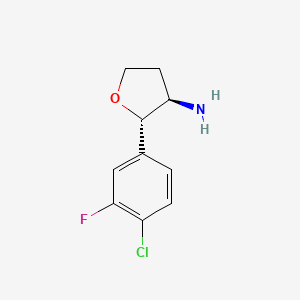

![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)

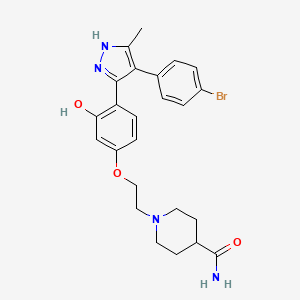

![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)